molecular formula C16H15N5OS2 B2940817 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2177366-20-8

2-(1,3-benzothiazol-2-ylsulfanyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2940817
CAS No.: 2177366-20-8
M. Wt: 357.45
InChI Key: WECRLRUIFSUBRW-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic compound that features a benzothiazole ring, a pyrimidine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one typically involves multiple steps. One common method starts with the preparation of 2-aminobenzothiazole, which is then reacted with various electrophiles to form the benzothiazole ring . The azetidine ring is introduced through a cyclization reaction involving a suitable precursor, such as an azetidine derivative . The final step involves coupling the benzothiazole and azetidine intermediates with a pyrimidine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS2/c22-14(10-23-16-20-12-4-1-2-5-13(12)24-16)21-8-11(9-21)19-15-17-6-3-7-18-15/h1-7,11H,8-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECRLRUIFSUBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=NC3=CC=CC=C3S2)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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